4-Methylazepane hydrochloride

Description

BenchChem offers high-quality 4-Methylazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

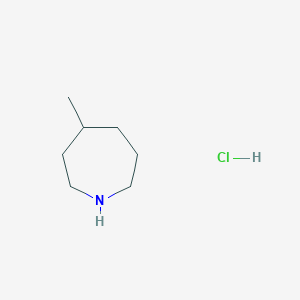

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELLHTYIQRIKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methylazepane hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of 4-Methylazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry. Its non-planar, flexible seven-membered ring and the presence of a chiral center demand a rigorous and multi-faceted approach for unambiguous structural characterization. This guide provides a comprehensive overview of the essential analytical techniques employed for the structural elucidation of 4-Methylazepane hydrochloride. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering both theoretical grounding and field-proven insights for each method.

Foundational Physicochemical Characteristics

A precise understanding of a molecule begins with its fundamental properties. 4-Methylazepane hydrochloride is the salt formed by the reaction of the cyclic secondary amine, 4-Methylazepane, with hydrochloric acid. This protonation of the nitrogen atom is a common strategy in drug development to enhance water solubility and bioavailability.[1]

| Property | Data | Source(s) |

| Chemical Name | 4-Methylazepane hydrochloride | - |

| CAS Number | 91846-46-7 | [2] |

| Molecular Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3] |

| Chemical Structure | (Image of 4-Methylazepane HCl) | - |

| Parent Compound | 4-Methylazepane | - |

| Parent Molecular Formula | C₇H₁₅N | [3] |

The Analytical Triad: NMR, Crystallography, and Mass Spectrometry

A truly comprehensive structural analysis relies on the synergistic use of multiple analytical techniques. Information from one method corroborates and complements the findings of another, leading to an irrefutable structural assignment. Below, we detail the core workflow.

Caption: Integrated workflow for the structural elucidation of 4-Methylazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For a flexible seven-membered ring like 4-methylazepane, NMR provides critical insights into connectivity and conformational dynamics.[4]

Expertise & Rationale

The azepane ring exists in a dynamic equilibrium of several chair and boat-like conformations. The proton (¹H) NMR spectrum can be complex due to overlapping signals from the methylene groups. Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional luxuries but necessities for definitive assignment. The choice of solvent is also critical; deuterated chloroform (CDCl₃) is a common starting point, but deuterated water (D₂O) is invaluable. The addition of D₂O will cause the exchange of the acidic N-H protons, leading to the disappearance of their signals in the ¹H NMR spectrum, which is a key diagnostic test for identifying these protons.[5]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.[7]

-

Observe the chemical shifts, coupling patterns, and integrations of all signals.

-

Pay close attention to the broad signals characteristic of N-H protons.

-

-

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the N-H proton signals confirms their assignment.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals will confirm the molecular symmetry.

-

2D NMR (COSY & HSQC):

-

Run a COSY experiment to establish proton-proton coupling networks (i.e., which protons are adjacent).

-

Run an HSQC or HMQC experiment to correlate each proton signal directly to its attached carbon atom.

-

Data Interpretation

| Nucleus | Expected Chemical Shift (ppm) | Key Features & Rationale |

| ¹H | ~ 0.9 - 1.2 (d) | Doublet for the C4-methyl group, coupled to the C4-proton. |

| ~ 1.5 - 2.2 (m) | Complex multiplets for the ring methylene protons (C2, C3, C5, C6). Significant signal overlap is expected. | |

| ~ 2.8 - 3.5 (m) | Methylene protons adjacent to the nitrogen (C2, C7) are deshielded and shifted downfield due to the inductive effect of the protonated nitrogen.[5] | |

| ~ 8.0 - 9.5 (br s) | Broad singlet for the two N-H protons of the ammonium salt. The broadness is due to quadrupole broadening and exchange. Signal disappears upon D₂O addition. | |

| ¹³C | ~ 20 - 25 | C4-methyl carbon. |

| ~ 25 - 40 | Ring methylene carbons (C3, C5, C6). | |

| ~ 45 - 55 | Ring methylene carbons adjacent to the nitrogen (C2, C7), shifted downfield.[5] | |

| ~ 30 - 35 | Methine carbon at C4. |

X-Ray Crystallography: The Definitive 3D Structure

While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[8] It reveals precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. For a hydrochloride salt, it also definitively maps the intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride anion.[9][10]

Expertise & Rationale

The success of this technique is entirely dependent on growing a high-quality single crystal. This is often the most challenging step. The choice of crystallization method is paramount. Slow evaporation is a simple starting point, but vapor diffusion (liquid or solvent) or thermal gradient methods often yield superior crystals.[11] Including aromatic components or heavy atoms (like bromide instead of chloride) can sometimes improve the ability to form good crystals and determine the absolute configuration of the chiral center (C4).[11]

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth (Slow Evaporation):

-

Dissolve a small amount of 4-Methylazepane hydrochloride in a suitable solvent system (e.g., ethanol/water, isopropanol) to near saturation in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor periodically for the formation of well-defined, non-intergrown single crystals.

-

-

Crystal Mounting: Carefully select a suitable crystal (typically 0.1 - 0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer.

-

A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.[8]

-

Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. This is essential for confirming the molecular weight and can provide structural clues based on fragmentation patterns.

Expertise & Rationale

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft technique ideal for analyzing the intact protonated molecule (the cation [C₇H₁₅N-H]⁺) from the hydrochloride salt. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that will cause extensive fragmentation of the parent free-base molecule (4-Methylazepane).[6] Analyzing the fragmentation pattern in EI-MS can help piece the structure together, as specific bond cleavages are favored.[12] For a cyclic amine, a prominent fragmentation pathway is the α-cleavage next to the nitrogen atom.

Experimental Protocol: ESI-MS and GC-EI-MS

-

ESI-MS (for Intact Mass):

-

Prepare a dilute solution of 4-Methylazepane hydrochloride in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode. The primary ion observed should correspond to the protonated free amine, [M+H]⁺.

-

-

GC-EI-MS (for Fragmentation Pattern):

-

To analyze by GC-MS, the non-volatile salt must be converted to the volatile free base. This is achieved by a simple liquid-liquid extraction: dissolve the salt in water, basify with NaOH, and extract the free amine into an organic solvent like dichloromethane.

-

Inject the organic extract into the GC-MS system.[6]

-

The GC will separate the compound from any impurities.

-

The separated compound will be ionized by EI (typically at 70 eV), and the resulting mass spectrum of fragments is recorded.

-

Data Interpretation

| Technique | Expected m/z | Rationale |

| ESI-MS | 114.14 | Corresponds to the [M+H]⁺ of the free amine (C₇H₁₅N). Calculated exact mass: 114.1283. This confirms the mass of the organic cation. |

| EI-MS | 113.13 | The molecular ion (M⁺˙) of the free base (C₇H₁₅N). This may be weak or absent. |

| 98.10 | Loss of a methyl group (•CH₃), [M-15]⁺. A common fragmentation for methyl-substituted compounds. | |

| 84.08 | Result of α-cleavage, loss of an ethyl radical (•C₂H₅) adjacent to the nitrogen. This is a characteristic fragmentation pathway for cyclic amines and can help locate the methyl group. | |

| 70.08 | Further fragmentation pathways. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Methylazepane hydrochloride, FTIR is particularly effective at confirming the presence of the ammonium (N-H⁺) group, which has a distinctly different spectral signature from a secondary amine (N-H) group.[1]

Expertise & Rationale

The key diagnostic feature of an amine salt is the presence of a very broad and strong absorption band in the high-frequency region of the spectrum (typically 2400-3200 cm⁻¹), which is due to the N-H⁺ stretching vibrations.[1] This contrasts sharply with the free secondary amine, which would show a much weaker and sharper N-H stretch around 3300-3500 cm⁻¹. Additionally, N-H⁺ bending vibrations appear in the 1500-1600 cm⁻¹ region.[13] For hydrochloride salts, the chloride anion itself does not produce peaks in the mid-IR region.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount of the solid 4-Methylazepane hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum, typically over the range of 4000-600 cm⁻¹.[14]

-

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Significance |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. Confirms the hydrocarbon backbone. |

| 2400 - 3200 (broad) | N-H⁺ Stretch | A very broad and strong envelope of peaks. This is the hallmark signature of an amine salt and confirms the protonation of the nitrogen atom.[1][15] |

| 1600 - 1500 | N-H⁺ Bend | Asymmetric and symmetric bending vibrations of the ammonium group.[13] |

| 1470 - 1430 | C-H Bend | Methylene scissoring vibrations. |

Conclusion

The structural analysis of 4-Methylazepane hydrochloride is a process of methodical, evidence-based investigation. No single technique provides the complete picture. A comprehensive analysis, integrating the connectivity data from NMR, the molecular weight confirmation from MS, the functional group identification from FTIR, and the definitive 3D structure from X-ray crystallography, constitutes a self-validating system. This multi-technique approach ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for researchers in drug discovery and development.

References

-

PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methylazepine. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride. Retrieved from Arctom Scientific website. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). Spectrophotometric determination of methyldopa by oxidative coupling reactions using 2,4-dinitrophenylhydrazine reagent. ResearchGate. [Link]

-

Various Authors. (n.d.). Azepines. Thieme Chemistry. [Link]

-

Hathwar, V. R., et al. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

- Google Patents. (n.d.).Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Smith, B. C. (2015). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Patsnap. (2024). How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]

-

Naveen, S., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. [Link]

-

Staples, R. (n.d.). X-Ray Crystallography Laboratory. Michigan State University. [Link]

-

Filipenko, S. V., et al. (2017). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[16]benzothieno[2,3-c]azepine. ResearchGate. [Link]

-

Gáspár, A., et al. (2021). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

SWGDRUG.org. (2013). 4-methylethcathinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]

-

IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients. etd@IISc. [Link]

-

Automated Topology Builder. (n.d.). Azepane. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. swgdrug.org [swgdrug.org]

- 7. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 8. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemscene.com [chemscene.com]

physicochemical properties of 4-Methylazepane hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylazepane Hydrochloride

Chemical Identity and Structural Elucidation

4-Methylazepane hydrochloride is the salt form of the parent compound, 4-Methylazepane. The hydrochloride form often confers greater stability and improved handling characteristics, making it a preferred reagent in many synthetic applications[1].

-

IUPAC Name : 1-methylazepane;hydrochloride

-

Synonyms : 4-Methylazepane HCl

-

CAS Number : 91846-46-7[2]

-

Molecular Formula : C₇H₁₆ClN[2]

The structure consists of a seven-membered azepane ring substituted with a methyl group at the 4-position. The nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Standard QC workflow for incoming chemical reagents.

Protocol: Purity Determination by HPLC-UV

This protocol provides a general method for assessing the purity of 4-Methylazepane hydrochloride. The lack of a chromophore means indirect detection methods or derivatization may be necessary for UV detection, or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) should be used.

Objective: To determine the purity of 4-Methylazepane hydrochloride using High-Performance Liquid Chromatography.

Materials:

-

4-Methylazepane hydrochloride sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and vials

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Methylazepane hydrochloride sample.

-

Dissolve in a 1:1 mixture of Water:ACN to a final concentration of 1 mg/mL. Causality: Using a solvent mixture similar to the mobile phase ensures good peak shape and solubility.

-

Vortex to ensure complete dissolution.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 210 nm (for end-absorption) or CAD/MS.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

Synthetic Utility and Applications

4-Methylazepane hydrochloride serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1] The azepane scaffold is a privileged structure found in numerous biologically active compounds.

The primary utility of this compound lies in its function as a nucleophile (after deprotonation to the free base) or as a scaffold for further functionalization. It can be used to introduce the 4-methylazepane moiety into larger, more complex molecules. For example, derivatives of azepane are investigated for their potential as potent inhibitors of monoamine transporters, suggesting applications in treating neuropsychiatric disorders.[1]

Caption: Role as a versatile synthetic building block.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The following information is derived from safety data sheets (SDS).

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

-

Precautionary Statements :

-

Prevention : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.[4][5]

-

Response : IF SWALLOWED: Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Storage : Store locked up in a well-ventilated place. Keep the container tightly closed.[5]

-

-

Stability : The compound is generally stable under normal conditions but may be hygroscopic.[4] It should be protected from moisture.

-

Incompatible Materials : Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chemeo. (n.d.). 4-methanesulfonylazepane hydrochloride.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- USP. (2019). USP SDS US.

- Benchchem. (n.d.). 4-Methylazepane hydrochloride | 91846-46-7.

- Fisher Scientific. (2023). SAFETY DATA SHEET Methylamine hydrochloride.

- PubChem. (n.d.). 4-Methylazepane | C7H15N | CID 19600416.

- Sigma-Aldrich. (n.d.). 4-Methylazepane hydrochloride | 91846-46-7.

- Arctom Scientific. (n.d.). CAS NO. 91846-46-7 | 4-Methylazepane hydrochloride.

- PubChemLite. (n.d.). 4-methylazepane (C7H15N).

- PubChem. (n.d.). 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644.

- ECHEMI. (n.d.). N-Methylazepane | 1192-95-6.

Sources

4-Methylazepane hydrochloride CAS number 91846-46-7

An In-depth Technical Guide to 4-Methylazepane Hydrochloride (CAS 91846-46-7) for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Methylazepane hydrochloride. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, analysis, and application, grounded in established scientific principles and cutting-edge research.

The Strategic Importance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocyclic ring, known as the azepane scaffold, is a privileged structure in modern medicinal chemistry.[1][2][3] Unlike the more ubiquitous five- and six-membered pyrrolidine and piperidine rings, the azepane framework offers greater conformational flexibility.[4] This flexibility allows for a broader exploration of three-dimensional chemical space, which is often critical for optimizing interactions with complex biological targets such as enzymes and receptors.[3][4]

Substituted azepanes are integral components of numerous bioactive molecules, including potent enzyme inhibitors, anticancer agents, and antidiabetics.[1] The ability to introduce specific substituents, such as the methyl group in 4-Methylazepane, is a key strategy for biasing the ring's conformation to achieve a desired biological effect and for modulating critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] 4-Methylazepane hydrochloride serves as a crucial and versatile building block, providing a reliable starting point for the synthesis of more complex, high-value pharmaceutical compounds.[6]

Physicochemical and Handling Profile

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The hydrochloride salt form of 4-Methylazepane enhances its stability and handling characteristics, making it suitable for laboratory use.

| Property | Value | Source |

| CAS Number | 91846-46-7 | [7] |

| Molecular Formula | C₇H₁₅N · HCl | Inferred from Name |

| Molecular Weight | 149.66 g/mol | [6] |

| Physical Form | Solid | |

| Purity | ≥97% | |

| InChI Key | FELLHTYIQRIKQQ-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C, Protect from light | |

| Solubility | Soluble in water | [8][9] |

| Sensitivity | Hygroscopic, Moisture sensitive | [8] |

Synthesis of the 4-Substituted Azepane Core: A Mechanistic Perspective

The synthesis of polysubstituted azepanes is a non-trivial challenge that has driven significant innovation in organic chemistry. While a specific, detailed synthesis for 4-Methylazepane hydrochloride is not extensively published, we can infer logical and efficient pathways from state-of-the-art methodologies for constructing this valuable scaffold. The choice of a synthetic route is dictated by factors such as starting material availability, desired substitution pattern, and scalability.

State-of-the-Art: Photochemical Dearomative Ring Expansion

A groundbreaking strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[2][3] This approach addresses the limitations of traditional multi-step methods by providing rapid access to complex azepanes.

Causality and Experimental Insight: This method is powerful because it transforms a flat, six-membered aromatic ring into a three-dimensional seven-membered saturated heterocycle in a single key step. The process is initiated by blue light, which excites the nitro group, leading to its conversion into a highly reactive singlet nitrene. This nitrene then inserts into the aromatic ring, triggering a skeletal rearrangement to form the azepane core. The original substitution pattern on the nitroarene directly translates to the final substitution on the azepane, offering remarkable control and predictability.[2][3] A subsequent hydrogenolysis step reduces the resulting intermediate to the final saturated azepane.

Caption: A streamlined workflow for azepane synthesis via photochemical ring expansion.

Traditional Ring Expansion and Cyclization Strategies

More established, though often higher step-count, methods remain relevant for specific applications.

-

Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam, which can then be reduced to the corresponding azepane. The synthesis of 4-methylpiperidone, a potential precursor, would be the initial challenge.

-

Ring-Closing Metathesis (RCM): RCM of a linear diene precursor containing a nitrogen atom is a powerful cyclization strategy. Subsequent reduction of the double bond yields the saturated azepane ring.

-

Dieckmann Condensation/Cyclization: As described in a patent for a related compound, N-methylhexahydroazepin-4-one, a diester can undergo an intramolecular cyclization with a strong base like potassium tert-butoxide to form the cyclic β-keto ester, which is then further processed.[10] This highlights a logical pathway starting from acyclic precursors.

A Framework for Analytical Validation

Ensuring the identity, purity, and stability of 4-Methylazepane hydrochloride is paramount. A multi-technique analytical approach provides a self-validating system, where each method corroborates the findings of the others.

Caption: An integrated workflow for the comprehensive analytical validation of the target compound.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the target compound from impurities based on differential partitioning between a stationary phase (the column) and a mobile phase. This technique is the gold standard for quantitative purity assessment.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of 4-Methylazepane hydrochloride and dissolve it in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

-

Mobile Phase: Employ a gradient elution for robust separation.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

System Validation: For enhanced trustworthiness, hyphenated techniques like HPLC-MS can be employed to obtain mass data for each separated peak, confirming the identity of the main component and helping to characterize impurities.[11]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for unambiguous structure confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

-

Expected Spectral Features:

-

¹H NMR: One would expect to see a distinct signal for the methyl group (a doublet, integrating to 3 protons) coupled to the proton at the C4 position. The numerous protons on the azepane ring would appear as a series of complex multiplets in the aliphatic region. The N-H proton signal may be broad or exchange with the D₂O solvent.

-

¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group and six for the carbons of the azepane ring, with chemical shifts consistent with a saturated heterocyclic amine structure.

-

Core Applications in Drug Discovery and Development

4-Methylazepane hydrochloride is not an end-product but a critical starting material. Its utility lies in its ability to be incorporated into larger, more complex molecules designed to interact with specific biological targets.[6]

Caption: The progression from a chemical building block to a potential drug candidate.

-

Scaffold for CNS-Active Agents: The azepane motif is found in compounds designed to treat neuropsychiatric disorders. For instance, related N-substituted azepanes have shown promise as potent inhibitors of monoamine transporters, which are key targets for antidepressants and other CNS therapies.[6]

-

Intermediate for Potent Antihistamines: The azepane ring is a core component of the marketed second-generation antihistamine, Azelastine.[4] Synthetic routes to Azelastine and its intermediates, such as N-methylhexahydroazepin-4-one, demonstrate the industrial relevance of the azepane scaffold.[10][12]

-

Modulation of Pharmacokinetics: The introduction of a methyl group is a classic medicinal chemistry strategy.[5] It can increase lipophilicity, potentially improving membrane permeability and oral absorption. It can also block sites of metabolism, thereby increasing the compound's half-life and duration of action.[5] The 4-position substitution also introduces a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may possess different pharmacological and toxicological profiles.

Safety, Storage, and Handling Protocols

Safe and effective research requires strict adherence to established safety protocols. The information below is synthesized from representative Safety Data Sheets (SDS) for hydrochloride salts of small amine-containing molecules.

GHS Hazard Classification

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[13] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. |

First Aid and Exposure Management

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation persists, seek medical attention.[8][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Handling and Storage Best Practices

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles (EN 166), and a lab coat.[9]

-

Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 2-8°C, protected from light. Due to its hygroscopic nature, storage under an inert gas like argon or nitrogen is advisable for long-term stability.

References

-

Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Safety Data Sheet. SynZeal. [Link]

-

4-Methylazepane | C7H15N. PubChem, National Institutes of Health. [Link]

-

1-Methylazepane;hydrochloride | C7H16ClN. PubChem, National Institutes of Health. [Link]

- Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.

-

4-Hydrazinyl-1-methylazepane | C7H17N3. PubChem, National Institutes of Health. [Link]

- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.

-

N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

-

4-methylazepane (C7H15N). PubChemLite. [Link]

-

HPLC/NMR and related hyphenated NMR methods. ResearchGate. [Link]

-

The role of the medicinal chemist in drug discovery — then and now. Nature Reviews Drug Discovery. [Link]

-

[Application of methyl in drug design]. PubMed, National Institutes of Health. [Link]

-

Methyl azepane-4-carboxylate hydrochloride | C8H16ClNO2. PubChem, National Institutes of Health. [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

-

Applying the Basic Sciences to Clinical Medicine. AccessPharmacy. [Link]

-

Methyldopa. StatPearls, National Institutes of Health. [Link]

-

N-methylazepine | C7H9N. PubChem, National Institutes of Health. [Link]

-

3-azabicyclo[3.1.0]hexane hydrochloride. Sunway Pharm Ltd. [Link]

Sources

- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. lifechemicals.com [lifechemicals.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.se [fishersci.se]

- 10. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. synzeal.com [synzeal.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylazepane Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylazepane hydrochloride, a valuable saturated heterocyclic amine for researchers, scientists, and drug development professionals. The azepane scaffold is a privileged structure in medicinal chemistry, and understanding the preparation and analytical profile of its derivatives is crucial for the advancement of novel therapeutics.[1][2][3] This document details a robust synthetic pathway from readily available starting materials, outlines state-of-the-art characterization methodologies, and offers insights into the chemical principles underpinning each step. The protocols provided herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a desirable scaffold in drug discovery. 4-Methylazepane, as a substituted azepane, offers a strategic point for further functionalization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations and biological assays.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic route to 4-Methylazepane hydrochloride commences with the commercially available and inexpensive starting material, 4-picoline. The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic pathway for 4-Methylazepane hydrochloride.

The forward synthesis involves two key transformations:

-

Catalytic Hydrogenation: The aromatic pyridine ring of 4-picoline is fully saturated to yield 4-methylpiperidine. This is a well-established and high-yielding transformation.

-

Ring Expansion: A one-carbon ring expansion of the 4-methylpiperidine core is necessary to form the seven-membered azepane ring. The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation, proceeding through a 1-aminomethyl-cycloalkanol intermediate.[4][5][6][7][8]

Experimental Protocols

Synthesis of 4-Methylpiperidine from 4-Picoline

Principle: The catalytic hydrogenation of pyridines to piperidines is a highly efficient process, typically employing a platinum or palladium catalyst under a hydrogen atmosphere.[9][10][11] The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring on the catalyst surface.

Protocol:

-

To a high-pressure hydrogenation vessel, add 4-picoline (10.0 g, 107.4 mmol) and ethanol (100 mL).

-

Carefully add platinum(IV) oxide (PtO₂, 0.25 g, 1.1 mmol) to the solution.

-

Seal the vessel and purge with nitrogen gas three times to remove any residual air.

-

Pressurize the vessel with hydrogen gas to 50 bar.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to afford 4-methylpiperidine as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Caption: Catalytic hydrogenation of 4-picoline.

Synthesis of 4-Methylazepane via Tiffeneau-Demjanov Ring Expansion

Principle: This multi-step, one-pot sequence involves the conversion of 4-methylpiperidine to an intermediate that undergoes a diazotization-induced ring expansion. The key is the formation of a primary amine adjacent to a quaternary center, which upon treatment with nitrous acid, generates an unstable diazonium salt that rearranges with concomitant ring expansion to form the azepane ring.[4][6][7][12]

Protocol:

Step A: Synthesis of 1-(4-Methylpiperidin-1-yl)ethan-1-one

-

Dissolve 4-methylpiperidine (10.6 g, 107.4 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Add triethylamine (16.3 g, 161.1 mmol) to the solution.

-

Slowly add acetyl chloride (8.8 g, 112.8 mmol) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-methylpiperidin-1-yl)ethan-1-one as a pale yellow oil.

Step B: Ring Expansion to 4-Methylazepane

-

Prepare a solution of sodium nitrite (8.9 g, 129 mmol) in water (30 mL).

-

In a separate flask, add the crude 1-(4-methylpiperidin-1-yl)ethan-1-one from the previous step to a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL) at 0 °C.

-

Slowly add the aqueous sodium nitrite solution dropwise to the acidic solution of the amide, maintaining the temperature between 0-5 °C. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and basify to pH > 12 by the slow addition of solid sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (use a rotary evaporator with a cooled trap) to obtain crude 4-methylazepane as a colorless to pale yellow oil.

Caption: Two-step, one-pot ring expansion of 4-methylpiperidine.

Formation and Purification of 4-Methylazepane Hydrochloride

Principle: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is typically a crystalline solid with a sharp melting point and improved stability, which can be purified by recrystallization.[13][14][15][16][17][18]

Protocol:

-

Dissolve the crude 4-methylazepane in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous diethyl ether dropwise, until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.

-

Recrystallize the crude 4-Methylazepane hydrochloride from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[9][17][19] Dissolve the solid in a minimum amount of the hot alcohol and then slowly add the ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization of 4-Methylazepane Hydrochloride

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 4-Methylazepane hydrochloride.

Caption: Analytical workflow for the characterization of 4-Methylazepane hydrochloride.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in water and methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR (500 MHz, D₂O): The expected proton NMR spectrum will show characteristic signals for the methyl group and the methylene protons of the azepane ring. The protons adjacent to the nitrogen will be deshielded.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | m | 4H | -CH₂-N-CH₂- |

| ~1.8 - 2.0 | m | 2H | -CH(CH₃)-CH₂- |

| ~1.6 - 1.8 | m | 4H | -N-CH₂-CH₂- & -CH₂-CH(CH₃)- |

| ~1.4 | m | 1H | -CH(CH₃)- |

| ~1.0 | d | 3H | -CH₃ |

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~48-52 | -CH₂-N-CH₂- |

| ~35-39 | -CH(CH₃)- |

| ~30-34 | -CH₂-CH(CH₃)- |

| ~25-29 | -N-CH₂-CH₂- |

| ~20-24 | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and concentration.[7][11][20][21][22][23][24][25]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine hydrochloride, the spectrum is characterized by the presence of N-H⁺ stretching and bending vibrations.[20][26][27]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2700-3000 | Strong, Broad | N-H⁺ stretching vibrations |

| 2850-2960 | Medium-Strong | C-H stretching vibrations (aliphatic) |

| ~1600 | Medium | N-H⁺ bending vibrations |

| 1450-1470 | Medium | C-H bending vibrations |

Note: The broadness of the N-H⁺ stretch is a hallmark of amine salts.[26][27]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For analysis of the hydrochloride salt, the free base is typically observed in the mass spectrum.

-

Expected Molecular Ion (M⁺) for 4-Methylazepane: m/z = 113.12

-

Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for cyclic amines.[5][15][22][28][29] Expected fragments would arise from the loss of alkyl radicals from the ring.

Safety and Handling

4-Methylazepane hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may be corrosive and an irritant.[6] It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) of structurally related compounds.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 4-Methylazepane hydrochloride. The described synthetic route, leveraging a catalytic hydrogenation followed by a Tiffeneau-Demjanov ring expansion, offers an efficient pathway from a simple starting material. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities based on the versatile azepane scaffold.

References

-

Büchner–Curtius–Schlotterbeck reaction. In Wikipedia. Retrieved January 16, 2024, from [Link]

-

When a cyclic ketone reacts with diazomethane, the next larger cyclic ketone is formed. (2023, November 4). Filo. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Demjanov rearrangement. (n.d.). Slideshare. Retrieved from [Link]

-

Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... (n.d.). Homework.Study.com. Retrieved from [Link]

-

When a cyclic ketone reacts with diazomethane, the next larger cyclic ketone is formed. (n.d.). Pearson+. Retrieved from [Link]

-

Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved January 16, 2024, from [Link]

-

The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]

-

Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. [Link]

-

The Demjanov and Tiffeneau‐Demjanov Ring Expansions. (n.d.). ResearchGate. Retrieved from [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

-

Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2. (n.d.). ChemInform. Retrieved from [Link]

-

Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved from [Link]

-

Demjanov rearrangement. In Wikipedia. Retrieved January 16, 2024, from [Link]

- US4670232A - Recovery of amines from by-product chloride salts. (n.d.). Google Patents.

-

Converting Amine Sulfate into Amine Hydrochloride ? (2020, July 4). Sciencemadness Discussion Board. Retrieved from [Link]

-

Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. Retrieved from [Link]

- Azepines. (n.d.).

-

Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

- IR: amines. (n.d.). [Source for IR spectra of amines].

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source for FTIR of amines].

- Recrystallization1. (n.d.).

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]

-

via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1H-Azepin-1-amine, hexahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

-

1H-Azepine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Demjanov Rearrangement with Solved Problems|Basics|Mechanism. (2024, February 7). YouTube. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Recrystallization-1.pdf. (n.d.).

- 1-Methylazepan-4-one Hydrochloride: Key Intermediate for Azelastine HCl Synthesis. (n.d.).

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved from [Link]

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). [Source for azepane significance].

-

The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved from [Link]

- 6 - Organic Syntheses Procedure. (n.d.).

-

Lec4 - Diazotization Reactions. (2024, February 22). YouTube. Retrieved from [Link]

- US5874547A - Diazotization of amines. (n.d.). Google Patents.

-

Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (n.d.). Baghdad Science Journal. Retrieved from [Link]

Sources

- 1. jopir.in [jopir.in]

- 2. researchgate.net [researchgate.net]

- 3. samphina.com.ng [samphina.com.ng]

- 4. Demjanov rearrangement | PPTX [slideshare.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. 1H-Azepin-1-amine, hexahydro- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Sci-Hub. ChemInform Abstract: Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2‐ Disubstituted, and 1,2,2‐Trisubstituted 1H‐Azepin‐3(2H)‐ones / ChemInform, 1991 [sci-hub.ru]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 26. researchgate.net [researchgate.net]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

- 29. homework.study.com [homework.study.com]

4-Methylazepane hydrochloride as a heterocyclic building block

An In-Depth Technical Guide to 4-Methylazepane Hydrochloride as a Heterocyclic Building Block

Abstract

The azepane scaffold is a seven-membered saturated heterocycle that has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility allows for thorough exploration of chemical space, making it a valuable motif in drug design.[1][2] This guide focuses on 4-methylazepane hydrochloride (CAS No. 91846-46-7), a versatile building block derived from this scaffold. We will provide an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol, its key chemical reactivities, and its strategic application in the drug discovery process. This document is intended to serve as a comprehensive technical resource for scientists leveraging this important intermediate in the synthesis of novel therapeutic agents.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

Seven-membered heterocyclic rings, such as azepanes, are foundational motifs in a multitude of drugs and clinical candidates.[3] Unlike their more common five- and six-membered counterparts, the larger ring size of azepane imparts a higher degree of conformational flexibility. The ring can exist in a dynamic equilibrium of several low-energy conformations, most commonly variations of chair and boat forms.[3] This conformational diversity is often a decisive factor in a molecule's bioactivity, as it allows the scaffold to adapt its three-dimensional shape to optimally fit into the binding pocket of a biological target.[1]

The strategic introduction of substituents, such as the methyl group in 4-methylazepane, serves to bias this conformational equilibrium. This can lock the ring into a more bioactive conformation, thereby enhancing potency and selectivity. This principle of conformational regulation is a cornerstone of modern drug design, making substituted azepanes like 4-methylazepane hydrochloride attractive starting points for synthetic campaigns.

Physicochemical and Structural Properties

4-Methylazepane hydrochloride is supplied as a stable, solid salt, which improves its handling and storage characteristics compared to the free base. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 91846-46-7 | [4] |

| Molecular Formula | C₇H₁₆ClN | [4] |

| Molecular Weight | 149.66 g/mol | [4] |

| Canonical SMILES | CC1CCNCCC1.Cl | [4] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, Room Temperature |

Conformational Analysis: The Influence of the C4-Methyl Group

The azepane ring exists as an equilibrium of multiple conformers, primarily chair and twist-boat forms. The placement of a methyl group at the C4 position significantly influences this equilibrium. The methyl group can exist in either an axial or equatorial position in the various chair and boat-like conformations. The relative energy of these conformers dictates the overall shape of the molecule in solution.

Computational modeling and NMR studies on substituted azepanes have shown that even a single substituent can profoundly bias the ring to adopt one major conformation.[2] This is critical from a drug design perspective; forcing the azepane ring into a specific geometry can pre-organize the molecule for optimal interaction with a target protein, potentially leading to a significant increase in binding affinity.

Synthesis of 4-Methylazepane Hydrochloride

The most logical and efficient synthetic route to 4-methylazepane is through the reductive amination of 4-methylcyclohexanone. This well-established one-pot reaction is highly versatile and avoids the over-alkylation issues often associated with direct alkylation of amines.[5][6] The process involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Caption: Key reactions of the 4-methylazepane building block.

General Protocol for N-Alkylation

-

Dissolve 4-methylazepane hydrochloride (1.0 eq.) in a solvent like acetonitrile or DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq.), to generate the free base in situ.

-

Add the desired alkyl halide (R-X) (1.0-1.2 eq.).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC/LC-MS).

-

After cooling, filter off any inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

General Protocol for N-Acylation

-

Dissolve 4-methylazepane hydrochloride (1.0 eq.) in a solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (Et₃N) or pyridine (2.5-3.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) (1.0-1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization.

Strategic Role in Drug Discovery

The 4-methylazepane scaffold is strategically employed in drug discovery to introduce a conformationally flexible, yet biased, three-dimensional element into a molecule. Its secondary amine provides a convenient handle for derivatization, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

A notable example of a related scaffold's application is in the development of N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters, which are targets for neuropsychiatric disorders. [2]In such a program, the 4-methylazepane core would serve as the foundational scaffold. SAR exploration would involve synthesizing a library of derivatives by attaching various substituted benzyl groups (and other functionalities) to the nitrogen atom. The methyl group at the 4-position would help define the orientation of these appended groups, influencing how they interact with the target protein.

Caption: Logical workflow for using 4-methylazepane in drug discovery.

Safety and Handling

4-Methylazepane hydrochloride is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [7][8]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [9] * P270: Do not eat, drink or smoke when using this product. [9] * P280: Wear protective gloves/eye protection/face protection. [9] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] * P332+P313: If skin irritation occurs: Get medical advice/attention. [8] * P501: Dispose of contents/container to an approved waste disposal plant. [9]

-

Conclusion

4-Methylazepane hydrochloride is a valuable and versatile heterocyclic building block for medicinal chemistry and organic synthesis. Its pre-installed methyl group offers a degree of conformational constraint on the flexible azepane ring, providing a sophisticated scaffold for probing molecular interactions. The straightforward and robust synthetic access via reductive amination, combined with the versatile reactivity of its secondary amine, makes it an ideal starting point for the construction of diverse chemical libraries aimed at discovering next-generation therapeutics.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methylazepane | C7H15N | CID 19600416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 7. H-phrases [msds-eu.com]

- 8. chem-space.com [chem-space.com]

- 9. chemsafetypro.com [chemsafetypro.com]

Unlocking the Therapeutic Promise of 4-Methylazepane Hydrochloride Derivatives

An In-depth Technical Guide:

A Senior Application Scientist's Perspective on a Privileged Scaffold

The seven-membered azepane ring is a cornerstone of modern medicinal chemistry, recognized for its conformational flexibility and presence in numerous FDA-approved therapeutics.[1] Its non-planar structure allows for the precise spatial arrangement of pharmacophoric groups, making it an invaluable scaffold for targeting complex biological systems.[2] Within this chemical class, 4-Methylazepane hydrochloride serves as a particularly versatile and cost-effective starting material for the synthesis of diverse chemical libraries.[3] This guide provides an in-depth exploration of the biological potential of 4-Methylazepane derivatives, moving from foundational mechanisms to actionable experimental protocols for researchers in drug discovery.

Part 1: Neuropharmacological Potential in Alzheimer's Disease

A primary and highly fruitful area of investigation for azepane derivatives has been in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease (AD). The pathology of AD is complex, but the "cholinergic hypothesis" remains a clinically relevant therapeutic target.[4] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits seen in AD patients.[4] Therefore, inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can restore cholinergic function and provide symptomatic relief.[5][6]

Mechanism of Action: Dual Cholinesterase Inhibition

Azepane derivatives have been designed as potent inhibitors of both AChE and BuChE.[7] Effective inhibitors often feature a core azepane structure linked to other aromatic or heterocyclic moieties. This design allows the molecule to span the active site of the cholinesterase enzymes, interacting with two key regions:

-

Catalytic Anionic Site (CAS): Where acetylcholine is hydrolyzed.

-

Peripheral Anionic Site (PAS): An allosteric site that can also influence amyloid-β (Aβ) aggregation, another hallmark of AD.[8][9]

By binding to both sites, these derivatives not only prevent the breakdown of acetylcholine but can also interfere with the formation of amyloid plaques, offering a dual-pronged therapeutic strategy.[8][10] The conformational flexibility of the azepane ring is critical here, allowing the molecule to adopt the optimal geometry for high-affinity binding within the enzyme's active site gorge.[2]

Caption: PTPN2 negatively regulates T-cell signaling; azepane derivatives inhibit PTPN2, promoting activation.

Lead Optimization and In Vivo Efficacy

The development of azepane-based PTPN1/N2 inhibitors has progressed to identify lead compounds with nanomolar inhibitory potency and good oral bioavailability. [11]This combination is crucial for clinical translation, as it allows for effective systemic drug levels to be achieved through oral administration, enhancing patient compliance. Preclinical studies have shown that these compounds can produce robust antitumor efficacy in vivo. [11]

| Compound ID | PTPN2 IC₅₀ (nM) | PTPN1 IC₅₀ (nM) | Oral Bioavailability (F%) in Mice | In Vivo Efficacy |

|---|---|---|---|---|

| AZ-PTPN-01 | 4.5 | 10.2 | 35% | Significant tumor growth inhibition |

| AZ-PTPN-02 | 2.1 | 5.8 | 42% | Robust antitumor response |

Data is representative of findings for novel PTPN2/N1 inhibitors.[11]

Experimental Protocol: In Vitro PTPN2 Inhibition Assay

This protocol uses a fluorogenic substrate to measure the enzymatic activity of PTPN2.

Materials:

-

Recombinant human PTPN2 enzyme

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)

-

Dithiothreitol (DTT), added fresh to assay buffer to 2 mM

-

Test compounds (4-Methylazepane derivatives)

-

Black, opaque 96-well or 384-well plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.

-

Assay Setup:

-

Add 5 µL of the test compound dilution to the wells of the microplate.

-

Add 10 µL of the PTPN2 enzyme solution (pre-diluted in assay buffer with DTT).

-

Mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of the DiFMUP substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately read the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

-

Analysis:

-

Calculate the reaction rate from the linear portion of the kinetic read.

-

Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

-

Part 3: General Synthetic Strategies

The utility of 4-Methylazepane hydrochloride stems from its straightforward reactivity, allowing for the rapid generation of diverse derivative libraries. The azepane nitrogen acts as a nucleophile, enabling functionalization through common reactions like alkylation, acylation, and reductive amination. [3][12]

Caption: General workflow for synthesizing a library of derivatives from 4-methylazepane hydrochloride.

Experimental Protocol: Representative N-Alkylation

This protocol describes the synthesis of an N-benzylated 4-methylazepane derivative, a class of compounds with demonstrated neuropharmacological activity. [13] Materials:

-

4-Methylazepane hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Acetonitrile (ACN)

-

Stir plate, round bottom flask, condenser

-

Silica gel for column chromatography

Procedure:

-

Setup: To a round bottom flask, add 4-Methylazepane hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

Reaction: Stir the suspension at room temperature for 30 minutes to generate the free base in situ.

-

Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heating: Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-methylazepane.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

Derivatives of 4-Methylazepane hydrochloride represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated efficacy in targeting key pathologies in both neurodegeneration and oncology underscores the value of the azepane scaffold. Future research should focus on developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several disease-relevant pathways. [14][15]For example, a single compound that combines cholinesterase inhibition with antioxidant or anti-inflammatory properties could offer a more holistic treatment for Alzheimer's disease. The synthetic tractability of the 4-methylazepane core ensures that the exploration of its full biological potential is an exciting and attainable goal for medicinal chemists and drug development professionals.

References

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylazepane hydrochloride | 91846-46-7 | Benchchem [benchchem.com]

- 4. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review | MDPI [mdpi.com]

- 5. Synthesis of novel 4-methylthiocoumarin and comparison with conventional coumarin derivative as a multi-target-directed ligand in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New 4-N-phenylaminoquinoline derivatives as antioxidant, metal chelating and cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel multitarget directed ligands inspired by riluzole: A serendipitous synthesis of substituted benzo[b][1,4]thiazepines potentially useful as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: 4-Methylazepane Hydrochloride as a Privileged Scaffold for Next-Generation Therapeutics

Abstract